![molecular formula C17H13N5O2S2 B4233070 4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4233070.png)

4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide

Vue d'ensemble

Description

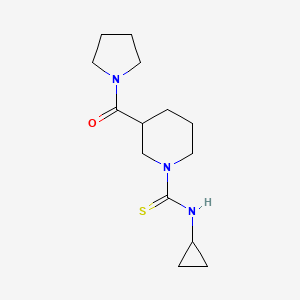

“4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” is a complex organic compound that belongs to the class of 1,2,4-triazoles . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms of at least two different elements . The 1,2,4-triazole ring systems are known for their various biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide .Molecular Structure Analysis

The molecular structure of “4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” is complex, with a 1,2,4-triazole ring attached to a benzenesulfonamide group via a mercapto linkage . The 1,2,4-triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives involve various processes, including alkylation, oxidation, reduction, and reactions with metal ions . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, and other reactions have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” are not fully known due to the complexity of the molecule and the lack of specific studies on this compound .Applications De Recherche Scientifique

Pharmaceutical Applications

Mercapto-coumarins have drawn attention due to their potential as active pharmaceutical ingredients. Researchers explore their bioactivity, targeting specific diseases or pathways. Some notable areas include:

- Anticancer Properties : Mercapto-coumarins exhibit antiproliferative effects against cancer cells, making them promising candidates for drug development .

- Antimicrobial Activity : These compounds demonstrate antibacterial and antifungal properties, which could lead to novel antibiotics .

- Enzyme Inhibition : Mercapto-coumarins may inhibit enzymes involved in disease processes, such as kinases or proteases .

Material Science and Industry

The synthetic applicability of mercapto-coumarins extends to material science and industry:

- Fluorescent Materials : Incorporating mercapto-coumarins into fluorescent dyes or materials can enhance their optical properties .

- Functional Coatings : These compounds may find use in coatings (e.g., anti-corrosion coatings) due to their reactivity with metal surfaces .

- Silver Nanoparticle Functionalization : Mercapto-coumarins can functionalize silver nanoparticles, impacting their stability and reactivity .

Chemical Synthesis and Transformations

- Diazosulfuration Reactions : Mercapto-coumarins participate in diazosulfuration reactions, leading to diverse chemical transformations .

- Newman–Kwart Rearrangement : Researchers explore rearrangements involving mercapto-coumarins, providing access to novel structures .

Biological Activity

- Fluorescence Imaging : Mercapto-coumarins’ fluorescence properties make them valuable for cellular imaging and diagnostics .

- Enzyme Probes : These compounds can serve as enzyme probes, aiding in enzyme activity studies .

Functional Materials

- Advanced Functional Materials : Incorporating mercapto-coumarins into materials can enhance their properties, such as conductivity or catalytic activity .

Structural Frameworks and Natural Products

Orientations Futures

The future directions for the study of “4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” and similar compounds include further exploration of their biological activities and potential therapeutic applications . There is also a need for more detailed studies on their physical and chemical properties, safety and hazards, and mechanisms of action .

Propriétés

IUPAC Name |

4-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S2/c18-26(23,24)13-8-6-12(7-9-13)22-16(20-21-17(22)25)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,21,25)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOFUVNPLJEYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4232998.png)

![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)

![2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4233021.png)

![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)

amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)

![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)

![1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4233058.png)

![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)

![N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4233077.png)

![ethyl 5-acetyl-2-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233085.png)

![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4233091.png)